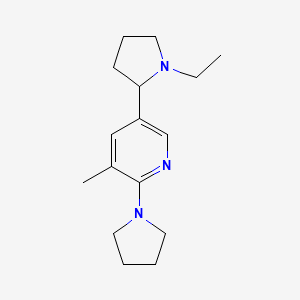

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine

Description

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a pyridine-based heterocyclic compound featuring two distinct pyrrolidine substituents. The pyridine core is substituted at positions 2, 3, and 5, with a pyrrolidin-1-yl group at position 2, a methyl group at position 3, and a 1-ethylpyrrolidin-2-yl moiety at position 3.

Properties

Molecular Formula |

C16H25N3 |

|---|---|

Molecular Weight |

259.39 g/mol |

IUPAC Name |

5-(1-ethylpyrrolidin-2-yl)-3-methyl-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C16H25N3/c1-3-18-10-6-7-15(18)14-11-13(2)16(17-12-14)19-8-4-5-9-19/h11-12,15H,3-10H2,1-2H3 |

InChI Key |

ALAPJRHGXIUCQB-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C(=C2)C)N3CCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine typically involves the construction of the pyrrolidine and pyridine rings followed by their functionalization. One common approach is the cyclization of suitable precursors under controlled conditions. For example, the pyrrolidine ring can be synthesized via the reaction of 1,4-diketones with ammonia or primary amines . The pyridine ring can be constructed through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. Catalytic hydrogenation and other advanced methodologies can be employed to streamline the synthesis process and ensure scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Hydrogen gas, palladium catalyst

Substitution: Halogenated derivatives, amines, thiols

Major Products Formed

The major products formed from these reactions include various functionalized derivatives that can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine and pyridine rings allow it to fit into the active sites of these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several pyridine derivatives and pyrrolidine-containing molecules. Below is a comparative analysis based on substituent patterns, pharmacological relevance, and physicochemical properties.

Table 1: Structural Comparison of Pyridine-Pyrrolidine Derivatives

Key Observations

Substituent Diversity: The target compound’s 1-ethylpyrrolidin-2-yl group at position 5 distinguishes it from simpler pyrrolidine-substituted pyridines (e.g., 2-fluoro-6-(pyrrolidin-1-yl)isonicotinic acid). TRK kinase inhibitors (e.g., pyrazolo-pyrimidine derivatives in ) share pyrrolidine motifs but employ a pyrazolo-pyrimidine core instead of pyridine. This structural divergence likely alters kinase selectivity profiles .

Pharmacological Relevance :

- Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine demonstrate that pyrrolidine substituents enhance binding to kinase active sites, particularly TRK family enzymes . The target compound’s pyrrolidine groups may confer similar advantages.

- 2-Fluoro-6-(pyrrolidin-1-yl)isonicotinic acid () lacks therapeutic data but serves as a precursor for fluorinated drugs, highlighting the role of fluorine in metabolic stability .

Pyrrolidin-1-yl groups at positions 2 and 5 introduce basic nitrogen atoms, which may improve solubility in acidic environments (e.g., gastric fluid) .

Research Implications and Gaps

- Kinase Inhibition Potential: Structural parallels with TRK inhibitors () suggest the compound warrants evaluation for kinase modulation, though experimental validation is needed.

- Synthetic Utility : The compound’s complexity (e.g., ethylpyrrolidine branch) positions it as a candidate for late-stage diversification in medicinal chemistry .

- Data Limitations: No direct biological or pharmacokinetic data were found in the provided evidence. Future studies should prioritize assays for solubility, logP, and target binding.

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-3-methyl-2-(pyrrolidin-1-yl)pyridine is a complex organic compound belonging to the class of pyridine derivatives. Its unique structure, characterized by dual pyrrolidine groups attached to a methyl-substituted pyridine ring, suggests significant potential for diverse biological activities. This article reviews the current understanding of its biological activity, including pharmacological significance, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Formula : C16H25N3

- Molecular Weight : 259.39 g/mol

- Structural Features :

- Contains a pyridine ring with two distinct pyrrolidine substituents.

- The presence of ethyl and methyl groups may enhance its pharmacokinetic properties.

Biological Activity Overview

Research into the biological activity of this compound is ongoing, but preliminary studies indicate several potential pharmacological effects:

-

Interaction with Receptors :

- It is hypothesized that this compound may interact with nicotinic acetylcholine receptors, similar to other pyridine derivatives. This interaction could lead to various neuropharmacological effects, potentially influencing neurotransmission pathways.

-

Antimicrobial and Antiviral Properties :

- Pyridine compounds have been noted for their antimicrobial and antiviral activities. The presence of heterocycles in their structure often enhances these properties. A review highlighted that compounds with similar structures exhibited significant activity against various pathogens, suggesting that this compound may also possess these properties .

- Potential Therapeutic Applications :

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Bromo-5-(1-Ethylpyrrolidin-2-yl)pyridine | C16H24BrN3 | Antimicrobial |

| 3-(Pyrrolidin-1-yl)pyridine | C10H12N2 | Neuroactive |

| 3-(1-Methylpyrrolidin-2-Yl)pyridine | C11H14N2 | Antiviral |

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, insights can be drawn from studies on structurally similar compounds:

- Receptor Binding : The dual-pyrrolidine structure may enhance binding affinity to specific receptors involved in neurotransmission.

- Antimicrobial Action : The presence of multiple nitrogen atoms in the structure may contribute to the disruption of microbial cell membranes or interference with metabolic processes in pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.